5-(6-Methoxynaphthalen-2-yl)nicotinic acid
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Overview
Description
5-(6-Methoxynaphthalen-2-yl)nicotinic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and nicotinic acid.
Condensation Reaction: The aldehyde group of 6-methoxy-2-naphthaldehyde undergoes a condensation reaction with the carboxylic acid group of nicotinic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 5-(6-Hydroxynaphthalen-2-yl)nicotinic acid.
Reduction: 5-(6-Methoxynaphthalen-2-yl)nicotinyl alcohol.
Substitution: 5-(6-Halogenated naphthalen-2-yl)nicotinic acid.
Scientific Research Applications
5-(6-Methoxynaphthalen-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthaleneboronic acid
- 2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl) propanoate
- 6-Methoxy-2-naphthyl propanamide derivatives
Uniqueness
5-(6-Methoxynaphthalen-2-yl)nicotinic acid is unique due to its specific combination of a methoxy-naphthalene moiety and a nicotinic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H13NO3 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20) |
InChI Key |
ZXAVDACXDDNKSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
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